Ethyl 5-bromo-4-methylnicotinate

Descripción general

Descripción

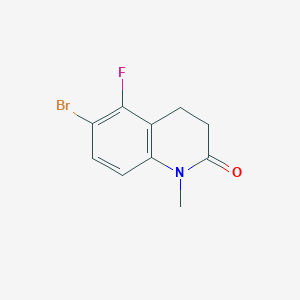

Ethyl 5-bromo-4-methylnicotinate is a chemical compound with the molecular formula C9H10BrNO2 . It has a molecular weight of 244.09 g/mol .

Synthesis Analysis

The synthesis of this compound involves the reaction of 5-bromo-4-methylnicotinic acid and ethanol in dichloromethane at 0° C under Argon. The reaction mixture is stirred overnight and allowed to warm up to room temperature. The reaction mixture is then poured on an aqueous 10% KH2PO4 solution followed by extraction with AcOEt .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring substituted with a bromine atom at the 5th position and a methyl group at the 4th position. An ethyl ester group is attached to the pyridine ring at the 3rd position .Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3 . Its boiling point is approximately 275.5±35.0 °C at 760 mmHg . The flash point is 120.4±25.9 °C .Aplicaciones Científicas De Investigación

Synthesis and Development of Pharmaceutical Compounds

- Ethyl 5-bromo-4-methylnicotinate has been used in the synthesis of various pharmaceutical compounds. For instance, in the development of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, a similar compound, ethyl 6-chloro-5-cyano-2-methylnicotinate, was utilized as a key intermediate (Andersen et al., 2013). This process was scaled up to support preclinical and clinical studies, highlighting the compound's role in drug development.

Chemical Reactions and Derivative Formation

- The compound is involved in various chemical reactions leading to the formation of different derivatives. For example, in one study, ethyl 4-bromo (and chloro)-3-oxobutanoate reacted with other compounds to produce derivatives like ethyl 5-amino-4-cyanofuran-2-acetate (Kato et al., 1978). Such reactions are fundamental in creating new chemical entities for further research and application.

Enantiomeric Resolution and Simulation Studies

- In a study, enantiomeric resolution and simulation studies of four enantiomers of a similar compound, 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, were conducted, which involved exploring the chiral recognition mechanism and elution order (Ali et al., 2016). This kind of research is crucial for understanding the stereoselectivity of drug compounds.

Synthesis and Antimicrobial Activity Studies

- This compound derivatives have been synthesized and evaluated for their antimicrobial activities. A study demonstrated that certain synthesized compounds showed promising in vitro antifungal activities (Cvetković et al., 2019). This suggests potential applications in developing new antimicrobial agents.

Material Science and Supramolecular Chemistry

- The compound has applications in material science and supramolecular chemistry. For example, a study focused on the synthesis and characterization of a novel pyridone-based phthalimide fleximer, a derivative of this compound, and investigated its supramolecular self-assembly through noncovalent interactions (Dowarah et al., 2022). This research highlights the compound's role in the development of new materials with specific properties.

Palladium-Catalyzed Chemical Synthesis

- This compound or its derivatives have been used in palladium-catalyzed chemical synthesis processes. A study describes the use of methyl 5-bromo-2-furoate and ethyl 5-bromothiophene-2-carboxylate, similar compounds, in palladium-catalyzed direct arylation of heteroaromatics (Fu et al., 2012). This illustrates the compound's utility in advanced organic synthesis techniques.

Pharmacological and Biological Activity Studies

- Studies have been conducted to synthesize new derivatives of this compound and evaluate their cytotoxicity and biological activities. For instance, a series of new derivatives were synthesized and their primary cytotoxicity evaluated, showing promising results against various cancer cell lines (Karalı et al., 2002). This kind of research is essential for drug discovery and development.

Crystallography and Structural Analysis

- Crystallographic studies involving this compound derivatives have been conducted to understand their molecular structure and conformations, which are crucial for the design and development of new compounds with desired properties (Kurbanova et al., 2009).

Development of Organic Synthesis Routes

- Research has been done on developing efficient and practical routes for the synthesis of this compound and its derivatives, which are key intermediates in the preparation of various pharmaceutical agents (Bell et al., 2012). This research is vital for optimizing the production of medically relevant compounds.

Propiedades

IUPAC Name |

ethyl 5-bromo-4-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-4-11-5-8(10)6(7)2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHGUXIDDILAQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CC(=C1C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-6-fluoroimidazo[1,2-b]pyridazine](/img/structure/B6360943.png)

![Ethyl 1,1-difluorospiro[2.5]octane-6-carboxylate](/img/structure/B6360963.png)

![1-Methyl-3-[[5-[(2R)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one](/img/structure/B6360984.png)

![2-(5-Chloro-pentyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6361015.png)